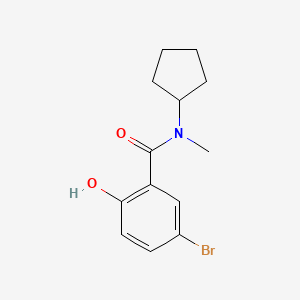
5-bromo-N-cyclopentyl-2-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-cyclopentyl-2-hydroxy-N-methylbenzamide, also known as BRL-15572, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in the year 2000 by scientists at the University of Bristol, UK. Since then, BRL-15572 has been widely studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.
Mecanismo De Acción
5-bromo-N-cyclopentyl-2-hydroxy-N-methylbenzamide is a selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by endocannabinoids or exogenous cannabinoids such as THC (tetrahydrocannabinol) can lead to various physiological effects, including increased appetite, altered mood, and impaired memory. This compound blocks the binding of endocannabinoids and exogenous cannabinoids to the CB1 receptor, thereby reducing its activation and downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce food intake and body weight in animal models of obesity and diabetes. It has also been shown to reduce drug-seeking behavior in animal models of addiction. This compound has been studied for its potential use in the treatment of other diseases, such as anxiety, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-N-cyclopentyl-2-hydroxy-N-methylbenzamide is a selective antagonist of the CB1 receptor, which makes it a useful tool for studying the physiological effects of CB1 receptor activation. However, its selectivity for the CB1 receptor may limit its use in studying other receptors or pathways that are affected by endocannabinoids or exogenous cannabinoids.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-cyclopentyl-2-hydroxy-N-methylbenzamide. One area of interest is its potential use in the treatment of obesity and diabetes. Further studies are needed to determine the optimal dosing and duration of treatment for these conditions. Another area of interest is its potential use in the treatment of addiction. Studies are needed to determine the efficacy of this compound in reducing drug-seeking behavior in humans. Finally, this compound may have potential therapeutic applications in other diseases, such as anxiety, depression, and schizophrenia. Further studies are needed to determine its efficacy and safety in these conditions.
Métodos De Síntesis
The synthesis of 5-bromo-N-cyclopentyl-2-hydroxy-N-methylbenzamide involves a multi-step process starting from 2-hydroxybenzamide. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by bromination at the 5-position of the benzene ring using N-bromosuccinimide (NBS) as a reagent. The resulting 5-bromo-2-hydroxybenzamide is then coupled with cyclopentylmagnesium bromide to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
5-bromo-N-cyclopentyl-2-hydroxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to reduce food intake and body weight in animal models of obesity and diabetes. This compound has also been studied for its potential use in the treatment of drug addiction, as it can block the rewarding effects of drugs of abuse.
Propiedades
IUPAC Name |
5-bromo-N-cyclopentyl-2-hydroxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-15(10-4-2-3-5-10)13(17)11-8-9(14)6-7-12(11)16/h6-8,10,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDQKMPGXOGOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
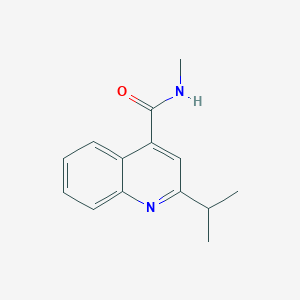
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
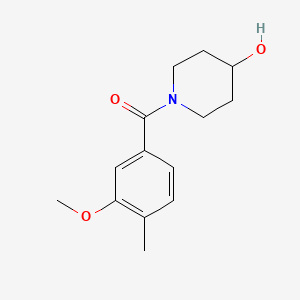
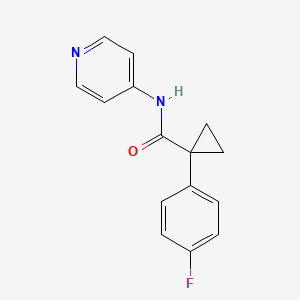
![N-[(2-bromophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503769.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
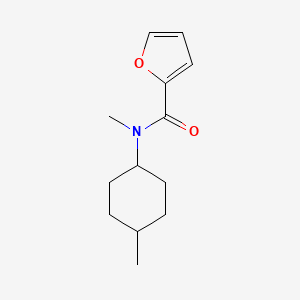
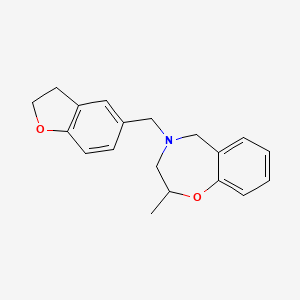
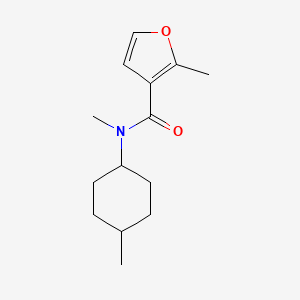
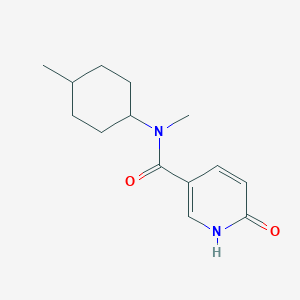
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)

